4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol, monohydrochloride is a chemical compound with the molecular formula C10H15NO. It is known for its structural similarity to ephedrine and pseudoephedrine, which are well-known compounds used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol typically involves the reduction of the corresponding ketone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, often using solvents like ether or tetrahydrofuran (THF) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield secondary amines or alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, alcohols
Substitution: Halides, amines
Scientific Research Applications
4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions due to its structural similarity to ephedrine.
Mechanism of Action
The mechanism of action of 4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol involves its interaction with adrenergic receptors in the body. It mimics the action of natural neurotransmitters like norepinephrine, leading to increased release of these neurotransmitters and subsequent stimulation of the central nervous system. This results in effects such as bronchodilation and increased heart rate .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Similar structure and pharmacological effects, used as a bronchodilator and stimulant.
Pseudoephedrine: Similar structure, commonly used as a decongestant in cold medications.
Uniqueness
4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol is unique due to its specific substitution pattern on the benzene ring, which may confer distinct pharmacological properties compared to its analogs. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(1R,2S)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-4-6-10(7-5-8)11(13)9(2)12-3;/h4-7,9,11-13H,1-3H3;1H/t9-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFKODAFZRBBOK-ROLPUNSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)NC)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@H](C)NC)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.